molecular formula C8H15NO2 B1603146 1-Ethylpiperidine-3-carboxylic acid CAS No. 861071-98-9

1-Ethylpiperidine-3-carboxylic acid

Cat. No. B1603146
CAS RN: 861071-98-9
M. Wt: 157.21 g/mol
InChI Key: AUAARCSKNLPQTM-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-3-carboxylic acid is a compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . One such reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .


Molecular Structure Analysis

The molecular structure of 1-Ethylpiperidine-3-carboxylic acid is represented by the InChI code 1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) . The molecular weight of the compound is 157.21 .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

1-Ethylpiperidine-3-carboxylic acid is a white solid . The compound has a melting point of 178-180 .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

1-Ethylpiperidine-3-carboxylic acid: serves as a key intermediate in the synthesis of bioactive piperidine derivatives. These derivatives are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are significant in the development of new medications.

Pharmacological Applications

The piperidine nucleus is a fundamental component in drug discovery, with derivatives showing a wide range of pharmacophoric features1-Ethylpiperidine-3-carboxylic acid can be utilized to develop compounds with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Development of Anticancer Agents

Piperidine derivatives, including those synthesized from 1-Ethylpiperidine-3-carboxylic acid , have shown promise as anticancer agents. They are being explored for their potential to inhibit cancer cell growth and metastasis, offering a pathway to novel oncological treatments .

Antimicrobial and Antifungal Research

The antimicrobial and antifungal applications of piperidine derivatives are significant1-Ethylpiperidine-3-carboxylic acid can lead to the development of new agents that combat resistant strains of bacteria and fungi, addressing a critical need in infectious disease control .

Neurological Disorders Treatment

Compounds derived from 1-Ethylpiperidine-3-carboxylic acid are being researched for their potential in treating neurological disorders. This includes the development of anti-Alzheimer’s and antipsychotic medications, which could provide relief for patients suffering from these debilitating conditions .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of piperidine derivatives make 1-Ethylpiperidine-3-carboxylic acid a valuable precursor in the creation of pain relief and anti-inflammatory drugs. These applications are essential for improving the quality of life for individuals with chronic pain and inflammatory diseases .

Cardiovascular Disease Management

Research into piperidine derivatives for cardiovascular disease management is ongoing1-Ethylpiperidine-3-carboxylic acid may contribute to the development of antihypertensive and anticoagulant drugs, playing a role in the prevention and treatment of heart-related conditions .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 .

Future Directions

While specific future directions for 1-Ethylpiperidine-3-carboxylic acid are not available, piperidine derivatives in general are a significant area of research in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current focus is on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-ethylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAARCSKNLPQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622098
Record name 1-Ethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperidine-3-carboxylic acid

CAS RN

861071-98-9
Record name 1-Ethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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